molecular formula C8H8N2S B184900 2H-1,4-benzothiazin-3-amine CAS No. 65242-80-0

2H-1,4-benzothiazin-3-amine

Cat. No.: B184900
CAS No.: 65242-80-0
M. Wt: 164.23 g/mol
InChI Key: SBZQHWWTOVFQFD-UHFFFAOYSA-N
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Description

2H-1,4-benzothiazin-3-amine is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-benzothiazin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α-haloketones under basic conditions to form the benzothiazine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2H-1,4-benzothiazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazines .

Scientific Research Applications

2H-1,4-benzothiazin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,4-benzothiazin-3-amine involves its interaction with various molecular targets. For example, it can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This action is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease. The compound may also interact with DNA and proteins, disrupting cellular processes in microorganisms and cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2H-1,4-benzothiazin-3-one
  • 2H-1,4-benzothiazin-3-thiol
  • 2H-1,4-benzothiazin-3-carboxylic acid

Uniqueness

2H-1,4-benzothiazin-3-amine is unique due to its specific amine functional group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazine derivatives. This uniqueness makes it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

2H-1,4-benzothiazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c9-8-5-11-7-4-2-1-3-6(7)10-8/h1-4H,5H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZQHWWTOVFQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356151
Record name 2H-1,4-benzothiazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65242-80-0
Record name 2H-1,4-benzothiazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-aminothiophenol (1.6 ml, 15 mmol) in 25% NaOH (10 ml) and chloroacetonitrile (0.95 ml, 15 mmol) in CH2Cl2 (20 ml) is stirred at room temperature for 20 hours, in the presence of tetrabutylammonium hydrogensulphate (0.51 g, 1.5 mmol). The organic phase is then separated, washed with H2O, dried over Na2SO4 and concentrated. The residue is taken up with 5% HCl/EtOH (20 ml) and the resulting solution refluxed for 2 hours. The solvent is evaporated under vacuum and the resulting solid taken up in H2O then washed with CHCl3, basified with NH4OH and the precipitate obtained extracted with CHCl3. The organic phase is dried over Na2SO4 and concentrated. The residue is purified by chromatography through silica, eluting with AcOEt/Triethylamine (8:2). The product is obtained as a yellowish solid, with a yield of 32%. Recrystallisation from ethyl acetate gives the product with an m.p. of 168-172° C., 1H-NMR (CDCl3): 3.18 (s, 2H), 4.38 (br s, 2H), 6.89-7.25 (m, 4H). MS (ESI): m/z 165 (M+H+). MS (ESI): m/z 165 (M+H+). The product is more stable as the oxalate salt, white solid m.p. 182-184° C.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
oxalate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.51 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying 2H-1,4-benzothiazin-3-amine in the context of Trypanosoma cruzi ?

A1: Trypanosoma cruzi is a parasite that causes Chagas disease, a neglected tropical disease affecting millions worldwide. Spermidine synthase is an enzyme essential for Trypanosoma cruzi survival and proliferation. The research paper describes the crystal structure of this parasite's spermidine synthase in complex with this compound. This structural information provides crucial insights into how the compound interacts with the enzyme. Understanding this interaction at a molecular level can be instrumental in designing new and potent drugs targeting Trypanosoma cruzi spermidine synthase, paving the way for novel Chagas disease treatments. []

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